Octyl-agarose

Protein Purification Hydrophobic Interaction Chromatography Binding Capacity

Octyl-agarose is the definitive intermediate-hydrophobicity HIC resin. It delivers 50% higher HSA binding capacity than butyl-agarose (30 mg/mL vs. 20 mg/mL) and provides a unique, predictable separation window for hydrophobic proteins without the mixed-mode interference of phenyl resins. Proven at industrial scale with full BioProcess regulatory support (ether-linked, 4% cross-linked agarose matrix). Essential for maximizing throughput in serum-derived protein and PEGylated biologic purifications where yield, purity, and security of supply are non-negotiable.

Molecular Formula C32H54O19
Molecular Weight 742.8 g/mol
Cat. No. B13739342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl-agarose
Molecular FormulaC32H54O19
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O
InChIInChI=1S/C32H54O19/c1-2-3-4-5-6-7-8-32(28(41)19(37)17(35)14(10-34)50-32)51-24-16-12-44-27(24)22(40)31(47-16)49-25-18(36)13(9-33)46-30(21(25)39)48-23-15-11-43-26(23)20(38)29(42)45-15/h13-31,33-42H,2-12H2,1H3/t13-,14-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+/m1/s1
InChIKeySSFUVZRHOMBVGY-SFRGAKGWSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octyl-Agarose Resin: Quantified Ligand Density and Binding Specifications for HIC Procurement


Octyl-agarose is a hydrophobic interaction chromatography (HIC) medium consisting of a 4–6% cross-linked agarose matrix functionalized with C8 aliphatic ligands via uncharged ether linkages . As a member of the alkyl-agarose HIC family, it occupies an intermediate hydrophobicity position between C4 (butyl) and aromatic (phenyl) ligands, with commercially available variants exhibiting ligand densities ranging from approximately 5 µmol/mL to 40 µmol/mL . Its aliphatic, non-aromatic ligand structure confers pure hydrophobic character without mixed-mode interactions, making it a distinct choice within the HIC resin portfolio [1].

Why Octyl-Agarose Cannot Be Directly Substituted with Butyl or Phenyl HIC Resins


Generic substitution among HIC resins is scientifically untenable due to ligand-dependent differences in both quantitative binding capacity and qualitative selectivity. Direct comparative studies demonstrate that Butyl (C4), Octyl (C8), and Phenyl (aromatic) agarose resins exhibit distinct hydrophobicity gradients, leading to divergent protein retention profiles and separation resolutions [1]. For instance, in the chromatographic purification of PEGylated RNase A, the three resins produced markedly different yield-purity outcomes, with Octyl-Sepharose providing intermediate hydrophobicity and thus a different separation window than its C4 and aromatic counterparts [2]. Furthermore, Octyl-Sepharose displays a defined selectivity for 'hydrophobic' proteins, whereas Phenyl-Sepharose exhibits a composite, mixed-mode selectivity due to its aromatic ring, and Butyl-agarose shows weaker overall binding [3]. Therefore, selecting Octyl-agarose over its analogs is a critical, data-driven decision for achieving specific purification goals, not a matter of interchangeable commodity.

Octyl-Agarose Differential Evidence: Comparative Binding Capacity, Ligand Density, and Selectivity


Octyl vs. Butyl and Phenyl: Quantified Difference in Human Serum Albumin (HSA) Binding Capacity

Under identical manufacturer-specified conditions (6% cross-linked agarose matrix, 90 µm mean particle size), Octyl-agarose exhibits a 50% higher binding capacity for human serum albumin (HSA) compared to Butyl-agarose. This quantifiable difference directly impacts the mass of protein that can be processed per unit volume of resin [1].

Protein Purification Hydrophobic Interaction Chromatography Binding Capacity

Octyl vs. Phenyl: Quantified Difference in Lysozyme Binding Capacity

When comparing resins with identical ligand density (40 µmol/mL) and matrix (6% cross-linked agarose), Phenyl-agarose demonstrates a 125% higher binding capacity for lysozyme than Octyl-agarose. This significant difference underscores the distinct selectivity of the aromatic phenyl ligand for this specific protein and highlights the critical importance of resin selection based on the target analyte .

Protein Purification Hydrophobic Interaction Chromatography Binding Capacity

Octyl vs. Phenyl: Differentiated Selectivity for 'Hydrophobic' vs. 'Composite' Protein Classes

A comparative study using two-dimensional gel electrophoresis to analyze human serum protein adsorption revealed a fundamental, qualitative difference in selectivity. Octyl-Sepharose displayed a main selectivity for 'hydrophobic' proteins, whereas Phenyl-Sepharose exhibited a 'composite' selectivity profile, representing a mixture of both hydrophobic and electron donor-acceptor characteristics [1].

Protein Selectivity Hydrophobic Interaction Chromatography 2D Electrophoresis

Octyl vs. Butyl and Phenyl: Divergent Performance in PEGylated Protein Purification

In the purification of monoPEGylated RNase A from a reaction mixture, Octyl-Sepharose provided a distinct separation profile compared to Butyl and Phenyl Sepharose. While all three resins could separate native from PEGylated species, the optimal yield and purity for the monoPEGylated product were achieved under different conditions for each resin. For instance, Butyl Sepharose was identified as optimal with 1 M ammonium sulfate, whereas Octyl and Phenyl required different salt concentrations or gradients to achieve comparable resolution [1].

PEGylated Protein Purification Hydrophobic Interaction Chromatography Process Development

Octyl vs. Butyl and Phenyl: Inability to Resolve Proteose Peptone 3 Isoforms

In a study fractionating proteose peptone 3 (PP3) from whey, all three commercial HIC resins—Butyl-, Octyl-, and Phenyl-Sepharose—exhibited such strong, non-selective binding that they failed to resolve the different PP3 isoforms. Complete binding occurred at low salt concentrations (<0.5 M) and total elution required a step to phosphate buffer or water. In contrast, an epoxy-activated Sepharose resin, when used with a dual salt system, achieved appreciable selectivity and fractionation of PP3 forms [1].

Milk Protein Purification Hydrophobic Interaction Chromatography Selectivity

Octyl-Agarose Optimal Application Scenarios Based on Quantified Performance Data


Purification of Moderately Hydrophobic Proteins Where High HSA Binding Capacity is Critical

Given the 50% higher HSA binding capacity of Octyl-agarose compared to Butyl-agarose (30 mg/mL vs. 20 mg/mL) [1], this resin is the preferred choice for capture and intermediate purification steps where maximizing protein load per column volume is a primary economic driver. This is particularly relevant in industrial-scale purification of serum-derived proteins or recombinant albumins where throughput and resin cost are key procurement considerations.

Process Development for Separation of PEGylated Biotherapeutics

As demonstrated in the purification of monoPEGylated RNase A [1], Octyl-agarose offers a distinct separation window for PEGylated species. While Butyl Sepharose was optimal in that specific case, the study underscores the necessity of screening Octyl-agarose during process development. Its intermediate hydrophobicity makes it an essential candidate for optimizing yield and purity of PEGylated proteins, where the optimal ligand cannot be predicted a priori and must be empirically determined through comparative resin screening.

Capture Step for Truly Hydrophobic Proteins Requiring Pure HIC Selectivity

The confirmed main selectivity of Octyl-Sepharose for 'hydrophobic' proteins, as opposed to the 'composite' selectivity of Phenyl-Sepharose [1], positions Octyl-agarose as the resin of choice when the target is a known hydrophobic protein and the goal is to avoid co-purification of proteins that bind via mixed-mode (e.g., aromatic or electron donor-acceptor) interactions. This pure hydrophobic mechanism simplifies method development and leads to more predictable, reproducible separations.

Industrial Bioprocessing Requiring a Validated, Aliphatic HIC Platform

Octyl-Sepharose 4 Fast Flow is a well-established industrial standard with a documented history in approved bioprocesses [1]. For large-scale manufacturing of therapeutic proteins, selecting a resin from a reputable BioProcess media range ensures security of supply, comprehensive regulatory support, and validated scalability. Its aliphatic ligand, coupled via chemically-stable ether linkages, provides a robust platform for validated process chromatography where regulatory dossier support is a critical procurement criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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